5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidin-4-one family, a class of heterocyclic compounds with a fused bicyclic core. Its structure includes:
- 5-methyl: Enhances steric and electronic interactions in binding pockets.
- 3-(propan-2-yl): A bulky isopropyl group that may influence steric hindrance.
This compound’s structural complexity suggests applications in anticancer or enzyme inhibition, though direct biological data are absent in the provided evidence.
Properties
IUPAC Name |
5-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-17(2)32-27(33)25-24(22(15-31(25)5)20-9-7-6-8-10-20)30-28(32)35-16-23-19(4)34-26(29-23)21-13-11-18(3)12-14-21/h6-15,17H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQMIYOKWWYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3C(C)C)N(C=C4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-4-methylphenol and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Construction of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is constructed through a series of condensation and cyclization reactions involving intermediates such as pyrimidine derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyrimidinone moiety, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidin-4-one Family
Halogenated Pyrrolo[3,2-d]pyrimidines
- Substituents : Halogens (e.g., Cl, Br) at position 5 or 6.
- Activity : EC50 values range from 0.014–14.5 μM against cancer cell lines .
- Toxicity : High toxicity (MTD = 5–10 mg/kg in mice) due to rapid metabolism.
- Modifications : N5 alkylation (e.g., methyl, ethyl) reduces toxicity (MTD = 40 mg/kg) while maintaining activity (EC50 = 0.83–7.3 μM) .
N5-Substituted Derivatives
- Substituents : Alkyl groups at N5 (e.g., methyl, ethyl).
- Mechanism : Altered hydrogen-bonding capacity at N5 impacts binding to targets like dihydrofolate reductase (DHFR) or kinases .
- Advantage : Improved pharmacokinetics (e.g., plasma half-life of 32.7 minutes for N5-substituted derivatives) .
5-Substituted Analogues
- Substituents : Varied groups at position 5 (e.g., methyl, ethyl, aryl).
- Selectivity : Higher selectivity for folate receptors (FRs) over reduced folate carrier (RFC) compared to classic antifolates like methotrexate (MTX) .
Functional Analogues with Divergent Cores
Mirodenafil (PDE5 Inhibitor)
- Core : Pyrrolo[3,2-d]pyrimidin-4-one with 5-ethyl, 7-propyl, and piperazinyl-sulfonyl groups.
- Application : Treats erectile dysfunction via phosphodiesterase-5 (PDE5) inhibition, demonstrating structural versatility of the core .
4H-Pyrido[1,2-a]pyrimidin-4-ones
- Core : Pyrido ring instead of pyrrolo.
- Substituents : Diverse groups (e.g., dimethoxyphenyl, fluorophenyl).
- Application : Targets cardiovascular disorders via myeloperoxidase (MPO) inhibition .
Pharmacokinetic and Toxicity Profiles
| Compound Type | EC50 (μM) | MTD (mg/kg) | Key Features |
|---|---|---|---|
| Target Compound | N/A | N/A | Oxazole-sulfanyl group for binding |
| Halogenated Derivatives | 0.014–14.5 | 5–10 | High potency, high toxicity |
| N5-Substituted Derivatives | 0.83–7.3 | 40 | Reduced toxicity, retained activity |
| 5-Substituted Analogues | N/A | N/A | FR selectivity over RFC |
Biological Activity
The compound 5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its unique structural features suggest various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of several functional groups that may contribute to its biological properties. The structure includes an oxazole ring, a pyrrolo-pyrimidine core, and a sulfanyl group, which are critical for its interaction with biological targets.
Biological Activity Overview
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported as low as 0.21 µM for certain strains .
- Anticancer Potential : Preliminary studies indicate that the compound may possess cytotoxic effects against cancer cell lines. The MTT assay revealed that it can induce cell death in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .
- Mechanism of Action : Molecular docking studies have provided insights into the mechanism by which this compound exerts its effects. It appears to bind effectively to DNA gyrase and MurD enzymes, inhibiting their activity through multiple interactions including hydrogen bonds and pi-stacking interactions . This mechanism is similar to that of established antibiotics like ciprofloxacin.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, the compound was tested against clinical isolates of E. coli. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating infections caused by biofilm-forming bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in both HeLa and MCF-7 cells compared to control groups. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
